3-(Diphenylamino)dibenzo[g,p]chrysene
Overview
Description
3-(Diphenylamino)dibenzo[g,p]chrysene is a complex organic compound characterized by its unique molecular structure, which includes a dibenzo[g,p]chrysene core with a diphenylamino group attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylamino)dibenzo[g,p]chrysene typically involves multi-step organic reactions. One common approach is the palladium-catalyzed coupling reaction between diphenylamine and dibenzo[g,p]chrysene derivatives. The reaction conditions include the use of palladium catalysts, suitable ligands, and a base to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 3-(Diphenylamino)dibenzo[g,p]chrysene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(Diphenylamino)dibenzo[g,p]chrysene is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a probe for studying molecular interactions and pathways in living organisms.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities that are beneficial for treating various diseases.
Industry: In the industry, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism by which 3-(Diphenylamino)dibenzo[g,p]chrysene exerts its effects depends on its specific application. For example, in OLEDs, the compound may act as an electron transport material, facilitating the movement of electrons within the device. The molecular targets and pathways involved in its biological activity may include interactions with specific enzymes or receptors.
Comparison with Similar Compounds
Diphenylamine: A simpler compound lacking the dibenzo[g,p]chrysene core.
Dibenzo[g,p]chrysene: The parent compound without the diphenylamino group.
Other Polycyclic Aromatic Hydrocarbons (PAHs): Compounds with similar fused-ring structures.
Uniqueness: 3-(Diphenylamino)dibenzo[g,p]chrysene is unique due to its combination of the diphenylamino group with the dibenzo[g,p]chrysene core, which imparts distinct chemical and physical properties compared to its simpler analogs and other PAHs.
Properties
IUPAC Name |
N,N-diphenylhexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8,10,12,15,17,19,21,23,25-tridecaen-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H25N/c1-3-13-26(14-4-1)39(27-15-5-2-6-16-27)28-23-24-35-36(25-28)31-19-9-12-22-34(31)37-32-20-10-7-17-29(32)30-18-8-11-21-33(30)38(35)37/h1-25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHRFJSSMJBBLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C84 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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